

"comparative analysis of commercial isobornyl cyclohexanol products"

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Compound of Interest

Compound Name: *Isobornyl cyclohexanol*

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A Comparative Analysis of Commercial **Isobornyl Cyclohexanol** Products for Researchers and Drug Development Professionals

In the realm of fragrance chemistry and sensory science, **isobornyl cyclohexanol** (ICH) stands as a cornerstone synthetic sandalwood odorant. Valued for its woody, balsamic, and sandalwood-like aroma, it serves as a cost-effective and readily available alternative to the increasingly scarce natural sandalwood oil.^{[1][2]} This guide provides a comprehensive comparative analysis of commercial **isobornyl cyclohexanol** products and their key alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection and application of these compounds.

Commercial **isobornyl cyclohexanol** is not a single compound but rather a complex mixture of stereoisomers.^[3] The specific isomeric composition can significantly influence the odor profile and performance characteristics of the product, with different manufacturers often marketing their own unique "signature" blends.^[4]

Comparison of Commercial Isobornyl Cyclohexanol Products

While direct, publicly available side-by-side quantitative analyses of different commercial ICH products are scarce, a comparison can be drawn from technical data sheets and industry

publications. Key manufacturers include Givaudan (under the trade name Sandela®), Privi Organics, and Ventos.[5][6][7]

Property	Givaudan Sandela® 85 IPM[5] [8]	Privi Isobornyl Cyclohexanol (IBCH)[6]	Ventos ISOBORNYL CYCLOHEZANOL (IBCH)[7]
Chemical Name	4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol and isomers (85% solution in isopropyl myristate)	3-{5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl}cyclohexan-1-ol	3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl) cyclohexan-1-ol
CAS Number	3407-42-9 / 110-27-0 (IPM)	3407-42-9	3407-42-9 / 68877-29-2
Appearance	Colorless to pale yellow slightly viscous liquid	Clear Colourless to pale yellow Viscous Liquid	Clear viscous liquid, Colorless
Odor Profile	Woody, Sandalwood, Balsamic	Sandalwood, clean, sweet woody	Woody, sandalwood-like
Tenacity on Blotter	3 weeks	>48 hours	Not specified
Recommended Use Level	1% - 25%	1% - 25%	Not specified
Flash Point (°C)	>100 °C	≈120°C (TCC)	155 °C
Refractive Index @ 20°C	Not specified for mixture	1.5050 - 1.512	1.5050 - 1.5120
Density @ 20°C (g/ml)	Not specified for mixture	Not specified	0.991 - 1.001

Alternatives to Isobornyl Cyclohexanol

A range of synthetic sandalwood molecules are available, each offering a unique olfactory profile and performance characteristics. The choice of a sandalwood odorant often depends on the desired nuance, strength, and longevity in the final application.

Alternative	Manufacturer(s)	Key Olfactory Characteristics	Performance Notes
Javanol®	Givaudan	Powerful, creamy, rosy, sandalwood	Extremely potent and long-lasting.[4]
Polysantol®	Firmenich	Woody, sandalwood, slightly spicy	Strong and diffusive. [4]
Sandalore®	Givaudan	Warm, sweet, woody, sandalwood	A classic sandalwood note.
Ebanol®	Givaudan	Woody, musky, sandalwood	Powerful and diffusive.[4]
Bacdanol®	IFF	Woody, warm, sandalwood	Good substantivity and radiance.

Experimental Protocols

To facilitate a rigorous comparison of commercial **isobornyl cyclohexanol** products and their alternatives, the following experimental protocols are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

This method allows for the qualitative and semi-quantitative analysis of the isomeric composition of different ICH products.

Objective: To identify and compare the relative abundance of different isomers in various commercial **isobornyl cyclohexanol** samples.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

Procedure:

- Sample Preparation: Dilute the **isobornyl cyclohexanol** samples to a concentration of 1 mg/mL in a suitable solvent such as ethanol or hexane.
- GC-MS Parameters:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Mass Range: m/z 40-400.
- Data Analysis:
 - Identify the peaks corresponding to different isomers based on their mass spectra and retention times.
 - Calculate the relative percentage of each isomer by peak area normalization.

Fragrance Longevity on Blotter (Tenacity)

This protocol provides a standardized method for evaluating the longevity of a fragrance material.

Objective: To compare the evaporation rate and odor persistence of different **isobornyl cyclohexanol** products and their alternatives over time.

Materials:

- Glass vials
- Ethanol (perfumer's grade)
- Fragrance blotter strips
- Pipettes

Procedure:

- Sample Preparation: Prepare 10% solutions of each **isobornyl cyclohexanol** product and alternative in ethanol.
- Application: Dip a fragrance blotter strip into each solution for 2 seconds, ensuring consistent saturation.
- Evaluation:
 - Label each blotter with the sample name and the time of application.
 - Place the blotters in a well-ventilated, odor-neutral environment.
 - A trained sensory panel should evaluate the odor intensity of each blotter at regular intervals (e.g., 1, 4, 8, 24, 48 hours, and then daily) until the scent is no longer detectable.
 - Record the time at which the characteristic sandalwood odor is no longer perceptible.

Sensory Panel Evaluation of Odor Profile

This protocol outlines the methodology for a descriptive sensory analysis to characterize and compare the odor profiles of different samples.

Objective: To obtain detailed descriptions of the olfactory characteristics of various **isobornyl cyclohexanol** products and their alternatives.

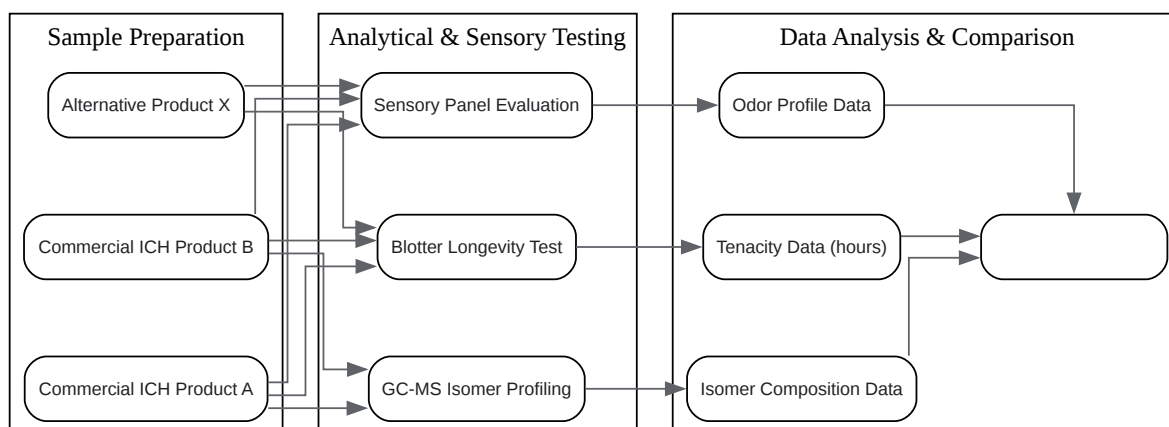
Panelists: A panel of 8-12 trained sensory assessors with demonstrated olfactory acuity.

Procedure:

- Sample Preparation: Prepare 1% solutions of each sample in a suitable odorless solvent (e.g., diethyl phthalate).
- Presentation: Present the samples to the panelists on fragrance blotters in a randomized and blind manner.
- Evaluation:
 - Panelists will evaluate each sample and rate the intensity of a predefined set of odor descriptors (e.g., woody, sandalwood, creamy, musky, camphoraceous, sweet) on a labeled magnitude scale (LMS).
 - Panelists will also provide any additional free-text descriptions of the odor.
- Data Analysis: Analyze the intensity ratings for each descriptor using statistical methods (e.g., ANOVA) to identify significant differences between the samples.

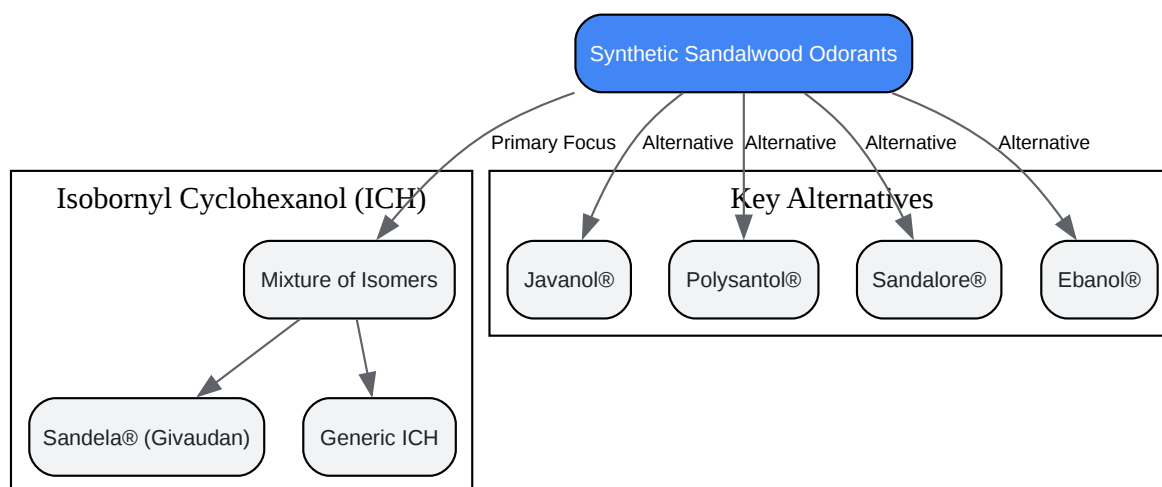
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of **isobornyl cyclohexanol**.



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Caption: Experimental workflow for the comparative analysis of **isobornyl cyclohexanol** products.



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Caption: Logical relationship between **isobornyl cyclohexanol** and its key alternatives.

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